3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
CAS No.: 1040634-43-2
Cat. No.: VC11950904
Molecular Formula: C21H20FN3O3S2
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040634-43-2 |
|---|---|
| Molecular Formula | C21H20FN3O3S2 |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C21H20FN3O3S2/c22-17-8-4-5-9-18(17)24-11-13-25(14-12-24)30(27,28)19-10-15-29-20(19)21(26)23-16-6-2-1-3-7-16/h1-10,15H,11-14H2,(H,23,26) |
| Standard InChI Key | NODZFSWUIZDOSK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Piperazine Functionalization: The piperazine core is functionalized with a 2-fluorophenyl group.
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Sulfonamide Formation: A sulfonyl chloride derivative reacts with the functionalized piperazine to introduce the sulfonamide group.
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Thiophene Derivative Coupling: The thiophene ring is introduced via coupling reactions, often using carboxylic acid derivatives or activated esters.
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Carboxamide Formation: The final step involves amidation to attach the phenyl group to the thiophene carboxylic acid.
Anticancer Activity
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Compounds with sulfonamide and thiophene scaffolds have demonstrated anticancer properties by inhibiting enzymes like carbonic anhydrase or disrupting cellular signaling pathways.
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The inclusion of a fluorinated aromatic ring enhances lipophilicity and membrane permeability, potentially improving drug efficacy.
Antimicrobial Activity
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Sulfonamide derivatives are known for their antibacterial and antifungal properties, often targeting folate biosynthesis in microbes.
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Piperazine-containing molecules have shown activity against resistant bacterial strains.
Central Nervous System (CNS) Applications
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Piperazine derivatives are often explored for CNS-related conditions due to their ability to interact with neurotransmitter receptors.
Table 1: Spectroscopic Characteristics (Hypothetical Data)
| Technique | Observations |
|---|---|
| 1H NMR | Peaks corresponding to aromatic protons, piperazine CH2 groups |
| 13C NMR | Signals for thiophene carbons, carbonyl carbon |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 431 (M+) |
| Infrared (IR) | Strong absorption at ~1650 cm⁻¹ (C=O stretch) |
Applications in Drug Discovery
This compound serves as a lead structure for developing:
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Anticancer agents targeting specific enzymes or pathways.
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Antimicrobial drugs for resistant bacterial infections.
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CNS-active drugs targeting serotonin or dopamine receptors.
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